molecular formula C11H14N4O B13644137 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol

Cat. No.: B13644137
M. Wt: 218.26 g/mol
InChI Key: BWIUCJYMRIZHLT-UHFFFAOYSA-N
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Description

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that features both an amino group and a hydroxyl group attached to a benzene ring, along with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol typically involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with a suitable phenol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-methyl-1h-1,2,4-triazol-5-yl)phenol
  • 2-Amino-5-(3-ethyl-1h-1,2,4-triazol-5-yl)phenol
  • 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,3-triazol-5-yl)phenol

Uniqueness

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C11H14N4O/c1-3-10-13-11(15(2)14-10)7-4-5-8(12)9(16)6-7/h4-6,16H,3,12H2,1-2H3

InChI Key

BWIUCJYMRIZHLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC(=C(C=C2)N)O)C

Origin of Product

United States

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